molecular formula C13H7Cl2FN2O B8499154 3-[(2,5-Dichloropyridin-4-yl)(hydroxy)methyl]-4-fluorobenzonitrile CAS No. 820225-02-3

3-[(2,5-Dichloropyridin-4-yl)(hydroxy)methyl]-4-fluorobenzonitrile

Cat. No. B8499154
M. Wt: 297.11 g/mol
InChI Key: YCLDRNSVDHAZEH-UHFFFAOYSA-N
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Description

3-[(2,5-Dichloropyridin-4-yl)(hydroxy)methyl]-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C13H7Cl2FN2O and its molecular weight is 297.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2,5-Dichloropyridin-4-yl)(hydroxy)methyl]-4-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2,5-Dichloropyridin-4-yl)(hydroxy)methyl]-4-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

820225-02-3

Product Name

3-[(2,5-Dichloropyridin-4-yl)(hydroxy)methyl]-4-fluorobenzonitrile

Molecular Formula

C13H7Cl2FN2O

Molecular Weight

297.11 g/mol

IUPAC Name

3-[(2,5-dichloropyridin-4-yl)-hydroxymethyl]-4-fluorobenzonitrile

InChI

InChI=1S/C13H7Cl2FN2O/c14-10-6-18-12(15)4-8(10)13(19)9-3-7(5-17)1-2-11(9)16/h1-4,6,13,19H

InChI Key

YCLDRNSVDHAZEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(C2=CC(=NC=C2Cl)Cl)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylamine (0.52 ml, 3.70 mmol) was dissolved in tetrahydrofuran (5 ml). At −78° C., a hexane solution (1.54M, 2.20 ml, 3.39 mmol) of n-butyl lithium was added dropwise to the resulting solution. The reaction mixture was stirred at the same temperature for 30 minutes. A tetrahydrofuran solution (20 ml) of 2,5-dichloropyridine (0.46 g, 3.08 mmol) was added dropwise to the reaction mixture. After stirring further at the same temperature for 1 hour, a tetrahydrofuran solution (5 ml) of 5-cyano-2-fluorobenzaldehyde (0.46 g, 3.08 mmol) was added dropwise to the reaction mixture. The resulting mixture was stirred at the same temperature for 30 minutes. To the reaction mixture was added a saturated aqueous solution of ammonium chloride, followed by extraction with ethyl acetate. The organic layers were combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to silica gel chromatography. The fraction obtained from the n-hexane:ethyl acetate=10:2 eluate was concentrated under reduced pressure to give the title compound (0.68 g, 2.28 mmol, 74%) as a pale yellowish brown oil.
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2.2 mL
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0.52 mL
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5 mL
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0.46 g
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5 mL
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20 mL
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74%

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